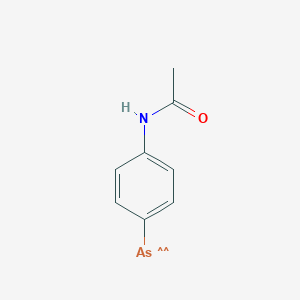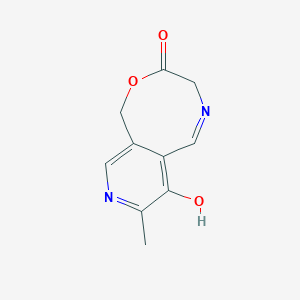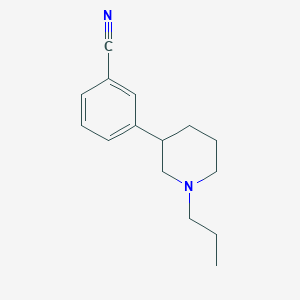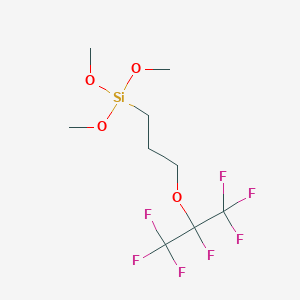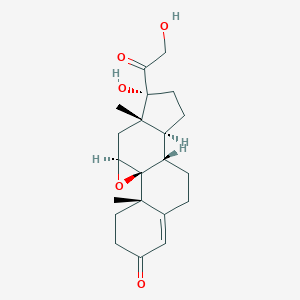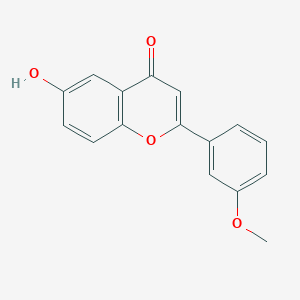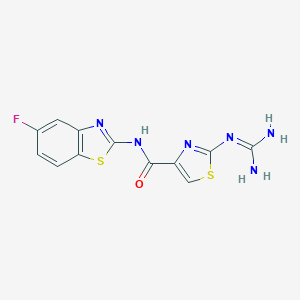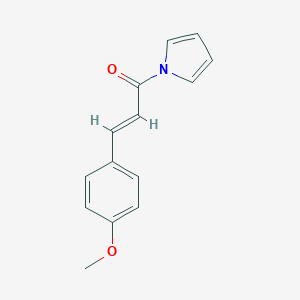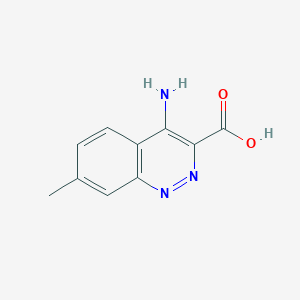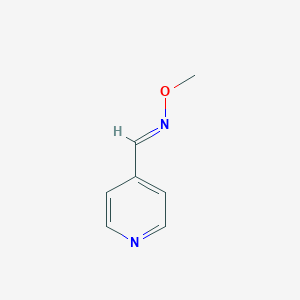
Isonicotinaldehyde O-methyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinaldehyde O-methyloxime (INH-OMe) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. INH-OMe is a derivative of isoniazid, a well-known anti-tuberculosis drug. INH-OMe has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mecanismo De Acción
The exact mechanism of action of Isonicotinaldehyde O-methyloxime is not fully understood. However, studies have suggested that it exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Isonicotinaldehyde O-methyloxime has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of inflammatory enzymes, such as COX-2 and iNOS. The anti-microbial activity of Isonicotinaldehyde O-methyloxime is thought to be due to its ability to inhibit the biosynthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis.
Efectos Bioquímicos Y Fisiológicos
Isonicotinaldehyde O-methyloxime has been shown to have a low toxicity profile and is well-tolerated in vivo. It has been found to have a half-life of approximately 2 hours in rats and to be rapidly metabolized into inactive compounds. Isonicotinaldehyde O-methyloxime has been shown to exhibit good bioavailability and to distribute well into various tissues, including the liver and lungs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isonicotinaldehyde O-methyloxime has several advantages for lab experiments. It is a relatively simple compound to synthesize and is readily available. It has been shown to exhibit a wide range of biological activities, making it a versatile compound for various in vitro and in vivo studies. However, one limitation of Isonicotinaldehyde O-methyloxime is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research of Isonicotinaldehyde O-methyloxime. One potential area of research is the development of Isonicotinaldehyde O-methyloxime derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of Isonicotinaldehyde O-methyloxime in more detail. Additionally, further studies are needed to evaluate the efficacy of Isonicotinaldehyde O-methyloxime in animal models of cancer, inflammation, and infection. Finally, the potential use of Isonicotinaldehyde O-methyloxime in combination with other drugs for the treatment of various diseases should be explored.
Conclusion
In conclusion, Isonicotinaldehyde O-methyloxime is a promising compound with potential therapeutic applications in the treatment of cancer, inflammation, and infection. Its synthesis method is relatively simple, and it exhibits a wide range of biological activities. Further research is needed to fully understand its mechanism of action and to evaluate its efficacy in animal models of various diseases. Isonicotinaldehyde O-methyloxime and its derivatives hold great promise for the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
Isonicotinaldehyde O-methyloxime can be synthesized from isoniazid and hydroxylamine hydrochloride. The reaction involves the conversion of the isoniazid into its corresponding aldehyde, which is then reacted with hydroxylamine hydrochloride to form Isonicotinaldehyde O-methyloxime. The synthesis of Isonicotinaldehyde O-methyloxime has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
Isonicotinaldehyde O-methyloxime has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. Isonicotinaldehyde O-methyloxime has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, Isonicotinaldehyde O-methyloxime has demonstrated anti-microbial activity against various bacterial strains, including Mycobacterium tuberculosis, the causative agent of tuberculosis.
Propiedades
Número CAS |
126527-31-9 |
|---|---|
Nombre del producto |
Isonicotinaldehyde O-methyloxime |
Fórmula molecular |
C7H8N2O |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
(E)-N-methoxy-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C7H8N2O/c1-10-9-6-7-2-4-8-5-3-7/h2-6H,1H3/b9-6+ |
Clave InChI |
CPJAUCNNLLTZAX-RMKNXTFCSA-N |
SMILES isomérico |
CO/N=C/C1=CC=NC=C1 |
SMILES |
CON=CC1=CC=NC=C1 |
SMILES canónico |
CON=CC1=CC=NC=C1 |
Otros números CAS |
57980-42-4 |
Sinónimos |
4-Pyridinecarboxaldehyde,O-methyloxime,[C(E)]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



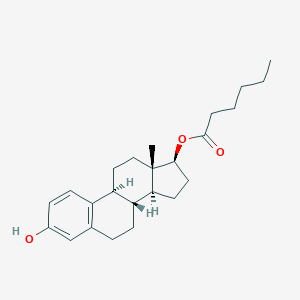
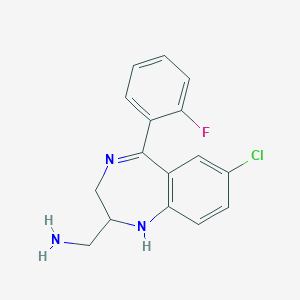
![1a,7b-Dihydrooxireno[2,3-f]quinoline](/img/structure/B137820.png)
